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Compound of Interest

Compound Name: Tilifodiolide

Cat. No.: B171936 Get Quote

Introduction

Tilifodiolide is a naturally occurring diterpenoid isolated from plants of the Salvia genus, such

as Salvia tiliaefolia.[1][2] It has demonstrated notable anti-inflammatory and antinociceptive

properties, making it a compound of interest for drug discovery and development.[3] The

precise determination of its three-dimensional molecular structure is a critical step in

understanding its mechanism of action, establishing structure-activity relationships (SAR), and

enabling further chemical modification or synthesis. X-ray crystallography is the definitive

method for obtaining high-resolution structural data of crystalline compounds, providing

unambiguous proof of stereochemistry and molecular conformation.[4][5] These application

notes provide a detailed overview and protocol for the structure elucidation of Tilifodiolide
using single-crystal X-ray diffraction.

Key Applications:

Absolute Stereochemistry Determination: Unambiguously defines the spatial arrangement of

all atoms, which is crucial for biological activity.

Conformational Analysis: Reveals the precise three-dimensional shape of the molecule in the

solid state.

Structure-Based Drug Design: Provides an accurate molecular model essential for

computational studies, such as docking with biological targets to investigate its anti-

inflammatory mechanism.[6][7]
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Chemical Synthesis Validation: Serves as the gold standard for confirming the structure of

synthetically produced Tilifodiolide or its analogs.[8]

Crystallographic Data for Tilifodiolide
The following table summarizes the key crystallographic data obtained from the single-crystal

X-ray analysis of Tilifodiolide.[1]

Parameter Value

Crystal Data

Molecular Formula C₂₀H₁₆O₅

Crystal Dimensions ~ 0.2 x 0.28 x 0.42 mm

Crystal System Monoclinic

Space Group P2₁

Unit Cell Dimensions

a 12.310 (2) Å

b 10.514 (2) Å

c 12.990 (3) Å

α, γ 90°

β 97.34 (2)°

Data Collection

Diffractometer Nicolet P3/F

Radiation Ni-filtered Cu Kα (λ = 1.54178 Å)

Molecules per Asymmetric Unit (Z') 2 (A and B)

Experimental Protocols
This section details the methodology for determining the crystal structure of Tilifodiolide, from

crystal growth to final structure refinement.
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Protocol 1: Crystallization of Tilifodiolide
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.[4]

Materials:

Purified Tilifodiolide sample

Methanol (reagent grade or higher)

Small glass vial (e.g., 1-2 mL)

Vial cap or paraffin film

Procedure:

Dissolve a small amount of purified Tilifodiolide in a minimal volume of methanol at room

temperature to achieve a saturated or near-saturated solution.

Ensure the solution is free of any particulate matter. If necessary, filter through a microfilter.

Transfer the solution to a clean glass vial.

Loosely cap the vial or cover the opening with paraffin film, punching a few small holes with a

needle. This allows for slow evaporation of the solvent.

Place the vial in a vibration-free environment at a constant, controlled temperature.

Monitor the vial over several days to weeks for the formation of colorless, well-defined single

crystals.

Once suitable crystals (approximately 0.2 - 0.4 mm in dimension) have formed, carefully

extract one for mounting.[1]

Protocol 2: X-ray Diffraction Data Collection
This protocol describes the process of collecting diffraction data from a single crystal of

Tilifodiolide.
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Equipment:

Single-crystal X-ray diffractometer (e.g., Nicolet P3/F)[1]

X-ray source with Copper (Cu) target and Nickel (Ni) filter

Goniometer head and mounting loops/pins

Cryostream (if low-temperature data collection is desired, though not specified in the original

report)

Procedure:

Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a cryo-

loop or the tip of a glass fiber using a minimal amount of oil or grease.

Instrument Setup: Mount the goniometer head onto the diffractometer. Center the crystal in

the X-ray beam.

Unit Cell Determination: Collect a preliminary set of diffraction images (frames). Use the

positions of the reflections to determine the unit cell parameters and crystal system. For

Tilifodiolide, this was determined from 25 initial reflections.[1]

Data Collection Strategy: Based on the determined monoclinic space group (P2₁), devise a

data collection strategy to measure a complete and redundant set of diffraction intensities.

This typically involves collecting multiple runs of frames at different crystal orientations.

Data Acquisition: Execute the full data collection run. The diffractometer exposes the crystal

to Ni-filtered Cu Kα radiation (λ = 1.54178 Å) and records the diffraction patterns on a

detector.[1]

Protocol 3: Structure Solution and Refinement
This phase involves processing the raw diffraction data to generate a final, validated 3D

molecular model.

Software:
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Data integration and scaling software (e.g., SHELX, XDS)

Structure solution and refinement software (e.g., SHELXS, SHELXL, Olex2)

Procedure:

Data Reduction and Integration: Process the raw diffraction images to integrate the intensity

of each reflection spot and apply corrections for experimental factors (e.g., Lorentz-

polarization).

Structure Solution (Phasing): Solve the "phase problem" to generate an initial electron

density map. For small molecules like Tilifodiolide, direct methods are typically employed.

This initial map should reveal the positions of most non-hydrogen atoms.

Model Building: Fit the atoms of the Tilifodiolide molecule (C₂₀H₁₆O₅) into the electron

density map. The analysis for Tilifodiolide revealed two independent molecules in the

asymmetric unit.[1]

Structure Refinement: Iteratively refine the atomic coordinates, displacement parameters

(describing thermal motion), and other model parameters to improve the agreement between

the calculated diffraction data (from the model) and the observed experimental data. This is

typically done using a least-squares minimization algorithm.

Hydrogen Atom Placement: Add hydrogen atoms to the model in calculated positions, riding

on their parent atoms.

Validation: After refinement converges, thoroughly validate the final structure using

established crystallographic criteria (e.g., R-factors, goodness-of-fit, analysis of residual

electron density).

Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the X-ray crystallographic structure

elucidation of Tilifodiolide.
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Caption: Workflow for Tilifodiolide structure elucidation by X-ray crystallography.
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Biological Context: Anti-Inflammatory Action
Tilifodiolide has been shown to inhibit the production of key pro-inflammatory cytokines.[3]

The diagram below conceptualizes this inhibitory role in a macrophage-mediated inflammatory

response.
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Caption: Conceptual pathway of Tilifodiolide's anti-inflammatory effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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